molecular formula C9H9NO3S B13749831 5,7-Dimethoxy-1,2-benzothiazol-3-one CAS No. 1184916-62-8

5,7-Dimethoxy-1,2-benzothiazol-3-one

Cat. No.: B13749831
CAS No.: 1184916-62-8
M. Wt: 211.24 g/mol
InChI Key: VZQCCFBSHBWUSK-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1,2-benzothiazol-3-one is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-1,2-benzothiazol-3-one typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the use of 2-aminobenzenethiol and an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring . The reaction conditions often involve heating the reactants in the presence of a catalyst such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes . The scalability of these methods ensures that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-1,2-benzothiazol-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

5,7-Dimethoxy-1,2-benzothiazol-3-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethoxy-1,2-benzothiazol-3-one
  • 5,7-Dimethoxy-2-mercaptobenzothiazole
  • 5,7-Dimethoxy-1,2-benzisothiazol-3-one

Uniqueness

5,7-Dimethoxy-1,2-benzothiazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

5,7-dimethoxy-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-12-5-3-6-8(7(4-5)13-2)14-10-9(6)11/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQCCFBSHBWUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)SNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655025
Record name 5,7-Dimethoxy-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184916-62-8
Record name 5,7-Dimethoxy-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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